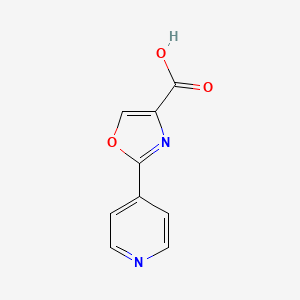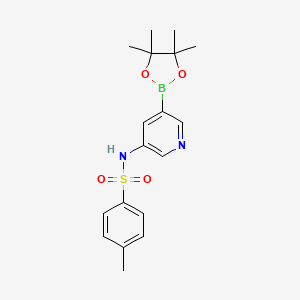
4-methyl-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide
概要
説明
This compound is a chemical substance with the CAS number 1354911-20-8. It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. Unfortunately, the specific synthesis process for this compound is not available in the retrieved data .Chemical Reactions Analysis
The chemical reactions involving this compound depend on its molecular structure and the conditions under which the reactions occur. Unfortunately, the specific chemical reactions analysis for this compound is not available in the retrieved data .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, melting point, and more . Unfortunately, the specific physical and chemical properties analysis for this compound is not available in the retrieved data .科学的研究の応用
Synthesis and Structural Analysis
4-Methyl-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide is involved in the synthesis of complex compounds, including boric acid ester intermediates with benzene rings. These compounds are obtained through multi-step substitution reactions and their structures are confirmed by various spectroscopic methods like FTIR, NMR, and mass spectrometry. The molecular structures of these compounds are further analyzed using Density Functional Theory (DFT) and compared with X-ray diffraction values. This detailed structural analysis highlights the consistency between molecular structures optimized by DFT and those determined by single crystal X-ray diffraction, enhancing our understanding of the physicochemical properties of these compounds (Huang et al., 2021).
Application in Antagonist Development
The compound is also studied in the context of developing antagonists for targeting specific medical conditions. For instance, it has been used in the synthesis of small molecular antagonists as a targeting preparation in HIV-1 infection prevention. This involves the preparation of various intermediates and novel compounds, demonstrating the compound's potential in drug development (Cheng De-ju, 2015).
Photophysicochemical Properties
The compound plays a significant role in studying the photophysicochemical properties of various synthesized compounds. For example, it has been used in the synthesis of zinc(II) phthalocyanine, which shows potential as a photosensitizer in photodynamic therapy, an alternative therapy in cancer treatment. The presence of benzenesulfonamide derivatives in these compounds affects their spectroscopic, aggregation, photophysical, and photochemical properties, indicating its utility in developing new therapeutic agents (Öncül et al., 2021).
Molecular and Supramolecular Structures
In molecular and supramolecular structural studies, derivatives of this compound have been analyzed to understand the structures of various sulfonamides. This includes studying the molecular and supramolecular structures of derivatives like N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide. Such studies are critical for designing ligands for metal coordination, which has applications in catalysis and material science (Jacobs et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-methyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BN2O4S/c1-13-6-8-16(9-7-13)26(22,23)21-15-10-14(11-20-12-15)19-24-17(2,3)18(4,5)25-19/h6-12,21H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBISAZFJDGPWRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NS(=O)(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10727817 | |
| Record name | 4-Methyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10727817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1162681-06-2 | |
| Record name | 4-Methyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10727817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



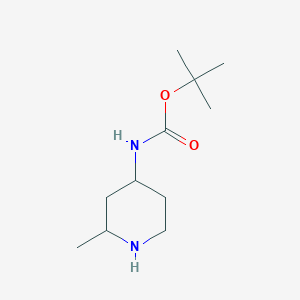
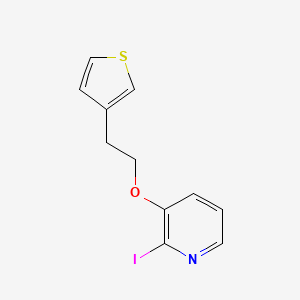
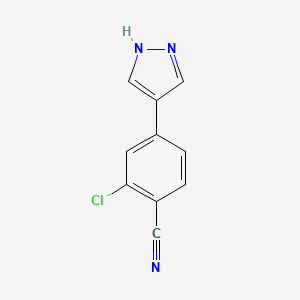
![5-Chloro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399640.png)

![4,4,5,5-Tetramethyl-2-(4-phenoxymethyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1399645.png)
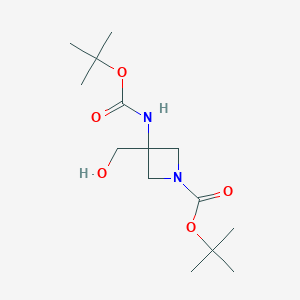
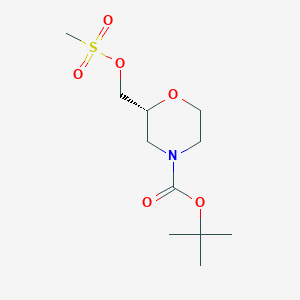

![tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B1399649.png)

![7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1399651.png)
